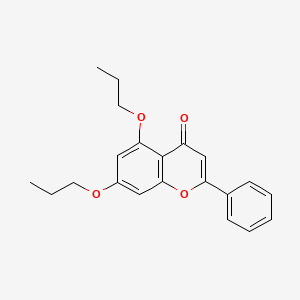

2-phenyl-5,7-dipropoxy-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-phenyl-5,7-dipropoxy-4H-chromen-4-one is a chemical compound with the molecular formula C21H22O4. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and applications in various fields of science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-5,7-dipropoxy-4H-chromen-4-one typically involves the reaction of appropriate phenolic compounds with substituted benzaldehydes under specific conditions. One common method is the Baker-Venkataraman rearrangement, which involves the formation of an intermediate chalcone followed by cyclization to yield the chromen-4-one structure .

Industrial Production Methods

The scalability of these methods would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Synthetic Routes to 4H-Chromen-4-One Derivatives

The core 4H-chromen-4-one scaffold is typically synthesized via acid- or base-catalyzed cyclization of phenolic precursors. For example:

-

Backer-Venkataraman rearrangement : Acylated resorcinol derivatives undergo cyclization under acidic conditions (e.g., polyphosphoric acid, methanesulfonyl chloride) to form substituted chromenones .

-

Three-component reactions : Resorcinol, aldehydes, and malononitrile condense in the presence of catalysts like Ca(OH)₂ or diethylamine to yield 2-amino-4H-chromenes, which can be oxidized to chromenones .

For 2-phenyl-5,7-dipropoxy-4H-chromen-4-one , propoxy groups at C5 and C7 are introduced via alkylation of phenolic hydroxyl groups using propyl halides or tosylates in basic conditions (e.g., K₂CO₃ in DMF) .

Key Functionalization Reactions

a. Electrophilic Substitution

The electron-rich aromatic ring of chromenones undergoes regioselective substitution:

-

Nitration : Nitric acid in acetic anhydride introduces nitro groups at the C6 position (para to the ketone) .

-

Sulfonation : Concentrated sulfuric acid yields sulfonated derivatives at C8 .

b. Alkylation and Acylation

-

Propoxy Side Chains : As seen in 5,7-dimethoxy-2-phenyl-4H-chromen-4-one , alkoxy groups enhance solubility and modulate bioactivity. Propylation likely follows SN2 mechanisms using propyl bromide under reflux .

-

Acylation of the Phenyl Ring : Friedel-Crafts acylation at the 2-phenyl substituent introduces ketone groups (e.g., using AlCl₃ and acetyl chloride) .

c. Ring-Opening and Rearrangement

-

Acid-Catalyzed Ring-Opening : Treatment with HCl/EtOH cleaves the pyrone ring, yielding a chalcone intermediate (e.g., 1,3-diphenylprop-2-en-1-one) .

-

Reductive Opening : Hydrogenation (H₂/Pd-C) reduces the α,β-unsaturated ketone to a dihydrochromenone .

Biological Activity and Derivatization

Chromenones are explored for anti-inflammatory and anticancer properties. For instance:

-

NF-κB Inhibition : Analogues like 6,7-dimethoxy-2-(2-phenylethyl)chromone suppress NF-κB activation in macrophages (IC₅₀ ~10 μM) .

-

NO Production Suppression : 5,7-Dipropoxy derivatives may mimic 6,7-dimethoxy-2-phenylethylchromone , which inhibits LPS-induced NO release in RAW 264.7 cells .

Comparative Reactivity Data

Challenges and Research Gaps

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that 2-phenyl-5,7-dipropoxy-4H-chromen-4-one exhibits significant anti-inflammatory properties. A notable study evaluated its effects on macrophages stimulated with lipopolysaccharides (LPS). The compound demonstrated the ability to suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Inhibition of Inflammatory Cytokines

- Objective: Assess the compound's efficacy in reducing inflammation.

- Methodology: RAW 264.7 macrophages were pre-treated with the compound before LPS stimulation.

- Findings: The treatment resulted in a significant decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. Preliminary findings suggest that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer therapeutic.

Case Study: Cytotoxicity Against Cancer Cells

- Objective: Evaluate the effects on MCF-7 breast cancer cells.

- Methodology: MCF-7 cells were treated with different concentrations of the compound; cell viability was assessed using MTT assays.

- Findings: The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells.

Antimicrobial Activity

Preliminary studies suggest that derivatives of chromone compounds exhibit varying degrees of antimicrobial activity against different bacterial strains. While specific data for this compound is limited, related compounds have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Synthesis and Derivatives

The synthesis of flavonoid derivatives like this compound can be achieved through various methods, including oxidative coupling reactions and functionalization techniques. These synthetic routes allow for the exploration of structure–activity relationships, enhancing their biological profiles.

Mechanism of Action

The mechanism of action of 2-phenyl-5,7-dipropoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function. Additionally, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

5,7-dimethoxy-2-phenylchroman-4-one: This compound has similar structural features but different substituents, leading to variations in biological activity.

5,7-bis(2-hydroxyethoxy)-2-phenyl-4H-chromen-4-one: Another derivative with different functional groups that influence its chemical and biological properties

Uniqueness

2-phenyl-5,7-dipropoxy-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dipropoxy groups at positions 5 and 7 of the chromen-4-one scaffold differentiate it from other similar compounds and contribute to its unique properties .

Biological Activity

2-Phenyl-5,7-dipropoxy-4H-chromen-4-one is a synthetic compound that belongs to the flavonoid class, specifically a flavone derivative. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The structure of this compound features two propoxy groups at the 5 and 7 positions of the chromone ring and a phenyl group at the 2 position. This unique substitution pattern is believed to influence its chemical reactivity and biological activity significantly.

Biological Activities

1. Anti-inflammatory Activity

Research has shown that various chromone derivatives exhibit anti-inflammatory properties. Specifically, studies involving compounds similar to this compound have demonstrated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. For instance, derivatives such as 6,7-dimethoxy-2-(2-phenylethyl)chromone were found to significantly suppress LPS-induced NO production without inducing cytotoxicity in these cells .

Table 1: Inhibition of NO Production in RAW 264.7 Cells

| Compound | IC50 (µM) | Cytotoxicity |

|---|---|---|

| This compound | TBD | No |

| 6,7-Dimethoxy-2-(2-phenylethyl)chromone | TBD | No |

| 7-Methoxy-2-(2-phenylethyl)chromone | TBD | No |

2. Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. The antioxidant activity of this compound can be attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. In vitro studies have indicated that flavonoid derivatives can protect against oxidative damage in various cell types .

3. Anticancer Activity

Recent studies have explored the potential anticancer effects of chromone derivatives, including telomerase inhibition as a mechanism for cancer treatment. Some compounds derived from the chromone structure have shown significant telomerase inhibitory activity (IC50 < 1 µM), indicating their potential as anticancer agents . The relationship between structural modifications and biological activity suggests that specific substitutions on the chromone ring can enhance anticancer efficacy.

Case Studies

Case Study 1: Telomerase Inhibition

A study focused on synthesizing various derivatives of 2-phenyl-4H-chromone revealed that certain modifications led to enhanced telomerase inhibition. For instance, compound A33 demonstrated significant inhibition against telomerase and induced apoptosis in MGC-803 cancer cells through cell cycle arrest at the G2/M phase .

Case Study 2: Anti-inflammatory Effects

In another investigation, derivatives similar to this compound were evaluated for their anti-inflammatory effects in RAW 264.7 macrophages. These compounds effectively inhibited NF-kB activation and reduced pro-inflammatory cytokine production without causing cytotoxicity .

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 2-phenyl-5,7-dipropoxy-4H-chromen-4-one derivatives?

Answer:

The synthesis typically involves introducing propoxy groups at positions 5 and 7 via nucleophilic substitution or condensation reactions. For example:

- Alkylation of hydroxyl precursors : React 5,7-dihydroxy-2-phenyl-4H-chromen-4-one with propyl bromide under basic conditions (e.g., K₂CO₃/DMF) to achieve O-propylation .

- Catalytic methods : Use Lewis acids (e.g., H₃PW₁₂O₄₀, Sm, or RuCl₃) under solvent-free conditions to enhance reaction efficiency. Ruthenium(III) chloride, for instance, reduces reaction times to <1 hour with yields >85% .

Key considerations : Monitor regioselectivity using TLC/HPLC and optimize reaction temperature to avoid over-alkylation.

Q. Basic: How is the crystal structure of this compound determined?

Answer :

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts.

- Structure solution : Employ SHELXS (direct methods) or SHELXD (dual-space algorithms) for phase determination .

- Refinement : SHELXL refines positional and displacement parameters, incorporating hydrogen atoms geometrically. Validate using R-factors (e.g., R₁ < 0.05 for high-quality data) .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess atomic displacement .

Q. Advanced: What strategies resolve discrepancies between experimental and computational structural data?

Answer :

- Multi-method validation : Cross-validate SC-XRD with DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) to identify steric or electronic mismatches.

- Electron density analysis : Use Hirshfeld surfaces (CrystalExplorer) to detect weak interactions (e.g., C–H···O) missed in computational models .

- Dynamic effects : Account for temperature-dependent conformational flexibility via molecular dynamics simulations .

Q. Advanced: How can reaction conditions be optimized for introducing propoxy groups at positions 5 and 7?

Answer :

- Catalyst screening : Compare H₃PW₁₂O₄₀ (yield: 78%, 3 hours), Sm (yield: 82%, 2.5 hours), and RuCl₃ (yield: 89%, 45 minutes) under solvent-free conditions .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require higher temperatures.

- Protecting groups : Temporarily protect the 4-keto group with trimethylsilyl chloride to prevent side reactions during alkylation .

Q. Basic: What spectroscopic techniques confirm the structure of synthesized derivatives?

Answer :

- ¹H/¹³C NMR : Identify propoxy (–OCH₂CH₂CH₃) signals at δ 1.0–1.5 ppm (triplet) and δ 3.8–4.2 ppm (quartet). Aromatic protons appear at δ 6.5–8.0 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- IR : Detect carbonyl (C=O) stretches at ~1650 cm⁻¹ and ether (C–O–C) at ~1250 cm⁻¹ .

Q. Advanced: How are π-π stacking interactions analyzed in the crystal packing of this compound?

Answer :

- Distance metrics : Measure centroid-to-centroid distances (3.3–3.6 Å) between chromen-4-one rings using Mercury software.

- Symmetry operations : Identify translation-related molecules contributing to stacking (e.g., Cg1–Cg2 interactions in ) .

- Energy calculations : Use PLATON to estimate interaction energies (typically −5 to −15 kJ/mol) .

Q. Basic: What safety precautions are required when handling this compound?

Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to potential respiratory irritation (H335) .

- First aid : For skin contact, wash with soap/water; for ingestion, seek medical attention and provide SDS (Section 16) .

- Storage : Keep in airtight containers at −20°C, away from oxidizers.

Q. Advanced: How are docking studies utilized to predict the biological activity of this compound?

Answer :

- Target selection : Dock against enzymes like DNA gyrase (antibacterial) or COX-2 (anti-inflammatory) using AutoDock Vina.

- Scoring functions : Prioritize poses with binding energies < −7 kcal/mol. Validate via MD simulations (100 ns) to assess stability .

- Pharmacophore mapping : Align substituents (e.g., propoxy groups) with hydrophobic pockets in target active sites .

Q. Advanced: How are partial occupancies of atoms addressed during crystallographic refinement?

Answer :

- Occupancy refinement : In SHELXL, assign fractional occupancies (e.g., Cl/H disorder in ) and refine isotropically .

- Constraints : Apply "FREE" variables to correlate occupancies of disordered sites.

- Validation : Check ADPs and residual density peaks (<1 eÅ⁻³) to avoid overfitting .

Q. Basic: What biological activities are reported for chromen-4-one derivatives?

Answer :

Properties

Molecular Formula |

C21H22O4 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

2-phenyl-5,7-dipropoxychromen-4-one |

InChI |

InChI=1S/C21H22O4/c1-3-10-23-16-12-19(24-11-4-2)21-17(22)14-18(25-20(21)13-16)15-8-6-5-7-9-15/h5-9,12-14H,3-4,10-11H2,1-2H3 |

InChI Key |

BWKNULQHFLYJHS-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC2=C(C(=C1)OCCC)C(=O)C=C(O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.